4-(1-methoxy-2-methylpropan-2-yl)aniline
Overview
Description
4-(1-methoxy-2-methylpropan-2-yl)aniline is an organic compound with the molecular formula C10H15NO It is a derivative of phenylamine, where the phenyl group is substituted with a 2-methoxy-1,1-dimethyl-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline typically involves the alkylation of phenylamine with 2-methoxy-1,1-dimethyl-ethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(1-methoxy-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylamine derivatives depending on the reagent used.
Scientific Research Applications
4-(1-methoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-methoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methoxy-2-methylpropan-2-yl)aniline hydrochloride
- 1-Methoxy-2-methylpropan-2-amine
- 2,4-Dichloro-3-methylphenylamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1-methoxy-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-13-3)9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 |
InChI Key |
CMGOTUISDFSPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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